molecular formula C7H4N2OS B1311464 Thieno[2,3-b]pyrazine-6-carbaldehyde CAS No. 857283-69-3

Thieno[2,3-b]pyrazine-6-carbaldehyde

Cat. No.: B1311464
CAS No.: 857283-69-3
M. Wt: 164.19 g/mol
InChI Key: PDSFQJXYTQJKFG-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyrazine-6-carbaldehyde is a heterocyclic compound with the molecular formula C7H4N2OS. It features a fused ring system consisting of a thiophene ring and a pyrazine ring, with an aldehyde functional group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde typically involves the formation of the thieno[2,3-b]pyrazine core followed by the introduction of the aldehyde group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the condensation of 2-aminothiophene with glyoxal can yield the thieno[2,3-b]pyrazine core, which can then be oxidized to introduce the aldehyde group .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactions and the use of catalysts to enhance efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Oxidation: Thieno[2,3-b]pyrazine-6-carboxylic acid.

    Reduction: Thieno[2,3-b]pyrazine-6-methanol.

    Substitution: Various substituted thieno[2,3-b]pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Thieno[2,3-b]pyrazine-6-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices

Mechanism of Action

The mechanism of action of Thieno[2,3-b]pyrazine-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

    Thieno[2,3-b]pyrazine: Lacks the aldehyde group but shares the core structure.

    Thieno[3,2-b]pyrazine: A positional isomer with different electronic properties.

    Pyrazine-2-carbaldehyde: Contains a pyrazine ring with an aldehyde group but lacks the thiophene ring.

Uniqueness: Thieno[2,3-b]pyrazine-6-carbaldehyde is unique due to the presence of both the thiophene and pyrazine rings, which confer distinct electronic and chemical properties. The aldehyde group at the 6-position further enhances its reactivity and potential for functionalization .

Properties

IUPAC Name

thieno[2,3-b]pyrazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS/c10-4-5-3-6-7(11-5)9-2-1-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSFQJXYTQJKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428723
Record name thieno[2,3-b]pyrazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-69-3
Record name Thieno[2,3-b]pyrazine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name thieno[2,3-b]pyrazine-6-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[2,3-b]pyrazine-6-carbaldehyde
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